![molecular formula C13H15N3O4S B464188 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide CAS No. 302951-48-0](/img/structure/B464188.png)

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide” is also known as Parecoxib . It is a potent and selective inhibitor of COX-2 .

Molecular Structure Analysis

The empirical formula of this compound is C19H18N2O4S . The molecular weight is 370.42 . The SMILES string representation is CCC(=O)NS(=O)(=O)c1ccc(cc1)-c2c©onc2-c3ccccc3 .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Sulfamethoxazole is used as a pharmaceutical secondary standard and certified reference material . It’s used in the calibration of analytical instruments and the preparation of standard solutions for pharmaceutical analysis.

Veterinary Medicine

Sulfamethoxazole is also used in veterinary medicine . It’s an analytical standard in the VETRANAL® product line, which provides high-quality reference materials for the analysis of veterinary drug residues in food.

Production of Certified Reference Materials

Sulfamethoxazole is used in the production of certified reference materials . These materials are produced under stringent quality control procedures and are used to validate analytical measurement methods and for quality control purposes.

Pharmacopeia Standards

Sulfamethoxazole is used as a reference standard in the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP) . These standards are used to ensure the quality of pharmaceutical products.

Impurity Analysis

Sulfamethoxazole is used in the analysis of its impurities . For example, Sulfamethoxazole impurity A and Sulfamethoxazole impurity F are analyzed using Sulfamethoxazole as a reference standard.

Stable Isotope Labelled Compounds

Sulfamethoxazole is used in the production of stable isotope labelled compounds . These compounds are used in metabolic studies and in the study of drug metabolism and disposition.

Mecanismo De Acción

Target of Action

The primary target of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is Cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme that converts arachidonic acid to prostaglandins . It plays a crucial role in inflammation and pain, making it a significant target for anti-inflammatory drugs .

Mode of Action

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide acts as a potent and selective inhibitor of COX-2 . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and fever. Therefore, the inhibition of this pathway can alleviate symptoms associated with these processes .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory, analgesic, and antipyretic effects . This makes N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide potentially useful in managing conditions characterized by pain and inflammation.

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-3-13(17)14-10-4-6-11(7-5-10)21(18,19)16-12-8-9(2)20-15-12/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFAIIMWAHCEND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-N-[2-(benzyl-propionyl-amino)-ethyl]-propionamide](/img/structure/B464123.png)

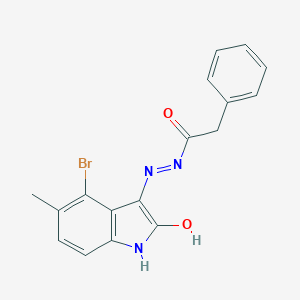

![N-(4-{[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B464132.png)

![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B464149.png)

![N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid](/img/structure/B464164.png)

![4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B464167.png)

![Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate](/img/structure/B464171.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B464175.png)

![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B464230.png)

![Methyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoate](/img/structure/B464249.png)

![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464255.png)